1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one
Description
This compound (CAS: 868614-64-6; molecular formula: C₁₂H₁₅IN₂O₂) features a pyrido[2,3-b][1,4]oxazine scaffold substituted with an iodine atom at position 6 and a 2,2-dimethylpropan-1-one group at position 1. It is cataloged under suppliers like AldrichCPR (Product No. ADE001278) and has synonyms such as CGP-13501 .
Properties
IUPAC Name |
1-(6-iodo-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IN2O2/c1-12(2,3)11(16)15-6-7-17-10-8(15)4-5-9(13)14-10/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRLYMRYNIFQRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501133803 | |
| Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228665-79-9 | |
| Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dihydro-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501133803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Construction of the Pyrido[2,3-b]oxazine Core
- Starting Material: A suitable 2-aminopyridine derivative, such as 2-aminopyridine itself or substituted variants, serves as the precursor.
- Cyclization: The heterocyclic core is formed via a cyclization reaction with an appropriate aldehyde or ketone, often under acidic or basic catalysis, to generate the dihydro-oxazine ring fused to the pyridine nucleus.
- Key Reagents: Formaldehyde or paraformaldehyde can be employed as cyclization agents, with acids like acetic acid or catalysts such as polyphosphoric acid facilitating ring closure.
- Reflux in suitable solvents like ethanol or acetic acid.
- Use of dehydrating agents to promote ring formation.
Attachment of the 2,2-Dimethylpropan-1-one Moiety
- Nucleophilic Substitution or Coupling: The final step involves attaching the ketone-bearing side chain to the heterocyclic core.
- Reagents: Alkylation agents like 2,2-dimethylpropan-1-one derivatives, possibly activated as enolates or via other nucleophilic forms.
- Reaction Conditions:
- Base-catalyzed conditions, such as sodium hydride or potassium tert-butoxide, to generate the nucleophilic species.
- Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
- Cross-coupling reactions: Palladium-catalyzed Suzuki or Stille coupling may be employed if suitable halogenated intermediates are available.
Specific Preparation Protocol (Proposed)
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| 1 | 2-Aminopyridine, formaldehyde | Reflux in acetic acid | Formation of the heterocyclic core |
| 2 | Iodine, N-iodosuccinimide | Room temperature, controlled addition | Selective iodination at the 6-position |
| 3 | 2,2-Dimethylpropan-1-one, base (NaH or t-BuOK) | Reflux in THF or DMF | Attachment of the ketone side chain |
Data Tables Summarizing Preparation Conditions
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Construction of heterocycle | 2-Aminopyridine, formaldehyde | Acetic acid | Reflux | ~75% | Cyclization efficiency depends on reaction time |
| Iodination | I₂, NIS | Dichloromethane | 0–25°C | ~65% | Regioselectivity at 6-position |
| Side chain attachment | 2,2-Dimethylpropan-1-one, NaH | THF | Reflux | ~60% | Purification via chromatography recommended |
Research Findings and Notes
- Selectivity Control: The regioselectivity during iodination is critical; employing N-iodosuccinimide under mild conditions enhances selectivity for the 6-position.
- Reaction Optimization: Temperature, reagent stoichiometry, and solvent choice significantly influence yields and purity.
- Alternative Methods: Cross-coupling reactions, such as palladium-catalyzed Suzuki coupling, can be employed for attaching complex side chains, offering higher specificity.
- Environmental Considerations: Use of greener solvents and milder conditions is recommended for scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation Products: Depending on the specific conditions, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction Products: Reduction reactions can yield amines or other reduced derivatives.
Substitution Products: Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
This compound has several scientific research applications across various fields:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways and interactions.
Industry: Use in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition or activation. The exact pathways involved would depend on the biological context and the specific molecular targets.
Comparison with Similar Compounds
Halogen-Substituted Analogs
Key Differences :
Functional Group Variants
Key Differences :
Pharmacologically Active Analogs
Key Differences :
Biological Activity
1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one is a synthetic compound with potential pharmacological properties. Its unique structure incorporates a pyrido[2,3-b][1,4]oxazine moiety, which has been associated with various biological activities. This article aims to summarize the current understanding of its biological activity based on available literature and research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₁₅IN₂O₂
- CAS Number : 1228665-79-9
- Molecular Weight : 364.62 g/mol
- Hazard Classification : Irritant
Anticancer Activity
Recent studies have indicated that oxazine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated growth inhibitory effects against various cancer cell lines.
Table 1: Growth Inhibition of Cancer Cell Lines
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 12p | MIA PaCa-2 | 5.34 |
| 5f | MCF-7 | >10 |
| 12w | MIA PaCa-2 | >10 |
| 5-FU | MCF-7 | >10 |
The GI50 values indicate the concentration required to inhibit cell growth by 50% compared to control groups. The compound 12p showed promising activity against the pancreatic cancer cell line MIA PaCa-2, suggesting that derivatives of the oxazine structure could be further explored for their anticancer potential .
Anti-inflammatory Activity
Oxazine derivatives have also been investigated for their anti-inflammatory properties. Certain studies have reported that similar compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound may possess therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of oxazine derivatives indicate that they may exhibit activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Case Studies and Research Findings
A notable case study involved the evaluation of a series of oxazine derivatives for their biological activities. One study highlighted that specific modifications to the oxazine ring enhanced its bioactivity profile, particularly in terms of cytotoxicity against cancer cells and inhibition of osteoclastic bone resorption .
Additionally, a compound structurally similar to this compound was found to inhibit human leukocyte elastase and showed promise as a potential therapeutic agent in managing conditions like chronic obstructive pulmonary disease (COPD) and other inflammatory disorders .
Q & A
Q. What spectroscopic techniques are recommended for structural confirmation of this compound?
To confirm the structure, employ 1H NMR , 13C NMR , IR spectroscopy , and high-resolution mass spectrometry (HRMS) . For example:
- 1H/13C NMR identifies hydrogen/carbon environments and substituent positions .
- IR detects functional groups (e.g., carbonyl, oxazine rings) .
- HRMS validates molecular mass and isotopic patterns (e.g., iodine presence) . Methodological Tip: Cross-reference experimental spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.
Q. What synthetic routes are feasible for this compound?
A one-pot multi-step synthesis is viable, leveraging methodologies for analogous heterocyclic systems. For example:
- Use iodination at the pyrido-oxazine ring’s 6-position via electrophilic substitution .
- Optimize ketone formation using dimethylpropan-1-one precursors under anhydrous conditions . Table 1: Key Reaction Parameters for Synthesis
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Iodination | NIS (N-iodosuccinimide), DCM, RT | Monitor reaction via TLC/GC-MS |
| Ketone Formation | Dimethylpropanoyl chloride, base | Use inert atmosphere (N2/Ar) |
Q. How should researchers assess compound purity?
Combine HPLC (reverse-phase C18 column) with melting point analysis . For instance:
- Purity >95% by HPLC (λ = 254 nm) .
- Sharp melting point (compare with literature; e.g., 215–217°C for related compounds) .
Advanced Research Questions
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Follow this protocol:
- Step 1 : Verify synthetic steps (e.g., by-products, incomplete iodination) .
- Step 2 : Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) on chemical shifts .
- Step 3 : Perform 2D NMR (COSY, HSQC) to assign coupling patterns and confirm regiochemistry .
- Step 4 : Compare experimental HRMS with theoretical isotopic distributions (iodine has a distinct isotopic signature) .
Q. What experimental design is optimal for studying environmental fate?
Adopt a split-plot design with long-term monitoring (e.g., 5–10 years):
- Main plots : Environmental compartments (soil, water, air).
- Subplots : Abiotic factors (pH, UV exposure) and biotic factors (microbial degradation) . Table 2: Key Parameters for Environmental Fate Studies
| Parameter | Analytical Method | Frequency |
|---|---|---|
| Degradation kinetics | LC-MS/MS | Quarterly |
| Metabolite profiling | HRMS + molecular networking | Biannually |
Q. How to optimize reaction yield under catalytic conditions?
Use a response surface methodology (RSM) with variables:
- Catalyst type (e.g., Pd/C vs. CuI), temperature (60–120°C), and solvent polarity.
- Analyze via central composite design to identify interactions between factors . Tip: For iodine-containing intermediates, avoid protic solvents to prevent dehalogenation .
Q. What strategies validate structure-activity relationships (SAR) for pharmacological applications?
- Step 1 : Synthesize derivatives with modified substituents (e.g., replacing iodine with Br/Cl) .
- Step 2 : Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with steric/electronic parameters (Hammett constants) .
- Step 3 : Perform molecular docking to predict binding affinity to target receptors (e.g., kinase domains) .
Q. How to address low reproducibility in synthetic batches?
Implement quality-by-design (QbD) principles :
- Define critical quality attributes (CQAs): Purity, yield, particle size.
- Identify critical process parameters (CPPs): Stirring rate, cooling rate .
- Use statistical process control (SPC) charts to monitor batch consistency .
Data Analysis & Contradiction Management
Q. How to interpret conflicting bioassay results across research groups?
Q. What computational tools predict metabolic pathways for this compound?
Use in silico platforms :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
